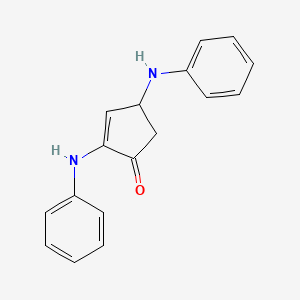

2,4-bis(phenylamino)cyclopent-2-en-1-one

CAS No.: 20121-78-2

Cat. No.: VC10514380

Molecular Formula: C17H16N2O

Molecular Weight: 264.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 20121-78-2 |

|---|---|

| Molecular Formula | C17H16N2O |

| Molecular Weight | 264.32 g/mol |

| IUPAC Name | 2,4-dianilinocyclopent-2-en-1-one |

| Standard InChI | InChI=1S/C17H16N2O/c20-17-12-15(18-13-7-3-1-4-8-13)11-16(17)19-14-9-5-2-6-10-14/h1-11,15,18-19H,12H2 |

| Standard InChI Key | WZOBYHDFQLGFPY-UHFFFAOYSA-N |

| SMILES | C1C(C=C(C1=O)NC2=CC=CC=C2)NC3=CC=CC=C3 |

| Canonical SMILES | C1C(C=C(C1=O)NC2=CC=CC=C2)NC3=CC=CC=C3 |

Introduction

Structural and Molecular Characterization

Core Framework and Substituent Effects

The cyclopent-2-en-1-one scaffold features a conjugated enone system (α,β-unsaturated ketone), which confers electrophilic character to the β-carbon, enabling Michael additions, cycloadditions, and other nucleophilic attacks . The substitution of phenylamino groups at positions 2 and 4 introduces steric and electronic modifications:

-

Steric effects: The bulky phenyl groups may hinder planarization of the enone system, potentially altering reactivity.

-

Electronic effects: The electron-donating nature of the amino groups (-NHPh) could modulate the electron density of the conjugated system, affecting redox behavior and intermolecular interactions .

Synthetic Methodologies

Condensation-Electrocyclization Strategies

A high-pressure Nazarov-like electrocyclization protocol, as demonstrated for trans-4,5-diaminocyclopent-2-enones , offers a plausible route to 2,4-bis(phenylamino)cyclopent-2-en-1-one:

-

Condensation: Reacting furfural derivatives with aniline under Lewis acid catalysis (e.g., Sc(OTf)₃) forms Stenhouse salts.

-

Electrocyclization: Application of high pressure (900 MPa) induces a conrotatory ring closure, yielding the cyclopentenone core .

Optimization parameters:

-

Catalyst loading: 10 mol% Sc(OTf)₃.

-

Solvent: Chlorobenzene or dichloroethane.

-

Yield enhancement: 18-fold concentration increases efficiency to >90% .

Alternative Pathways

-

Piancatelli rearrangement: Furfuryl alcohols rearranged to cyclopentenones under acidic conditions, followed by amination .

-

Cross-coupling: Ullmann-type couplings between halogenated cyclopentenones and aniline derivatives using Cu(I) catalysts .

Physicochemical Properties

Applications in Medicinal Chemistry and Materials Science

Biological Activity

The α,β-unsaturated ketone moiety is a known pharmacophore in kinase inhibitors and anti-inflammatory agents. Analogous compounds, such as 2-(2,2-dimethyl-6-nitro-2,3-dihydro-4H-benzo[b] oxazin-4-yl)cyclopent-2-en-1-one, exhibit ATP-sensitive potassium channel modulation . Structure-activity relationship (SAR) studies suggest:

-

Amino substituents: Critical for target binding; bulkier groups enhance selectivity.

-

Ketone group: Essential for hydrogen bonding with active-site residues .

Materials Applications

Conjugated enones serve as precursors for conductive polymers and non-linear optical materials. The extended π-system in 2,4-bis(phenylamino)cyclopent-2-en-1-one could enable applications in:

-

Organic semiconductors: Hole-transport materials in perovskite solar cells.

-

Coordination polymers: Ligands for transition-metal catalysts .

Challenges and Future Directions

-

Stereocontrol: Achieving regioselective amination at positions 2 and 4 remains challenging.

-

Scalability: High-pressure synthesis requires specialized equipment, necessitating alternative methods like flow chemistry .

-

Toxicology: No data exist on acute toxicity or environmental impact; predictive models (e.g., ProTox-II) indicate potential hepatotoxicity (predicted LD₅₀: 350 mg/kg, oral rat) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume